molecular formula C15H17NO2 B12340353 (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B12340353
M. Wt: 243.30 g/mol
InChI Key: OGLVYRPWGYOFAJ-FMIVXFBMSA-N
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Description

(2E)-2-[(4-Methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a nitrile-containing organic compound featuring a conjugated enone system and a para-methoxy-substituted benzylidene group. Its molecular formula is C₁₅H₁₇NO₂, with an estimated molecular weight of 243.30 g/mol. The (2E) stereochemistry indicates the trans configuration of the α,β-unsaturated ketone, which influences its reactivity and biological interactions.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

InChI

InChI=1S/C15H17NO2/c1-15(2,3)14(17)12(10-16)9-11-5-7-13(18-4)8-6-11/h5-9H,1-4H3/b12-9+

InChI Key

OGLVYRPWGYOFAJ-FMIVXFBMSA-N

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)OC)C#N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves the condensation of 4-methoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Piperidine or ammonium acetate is commonly used to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde carbonyl.

Reaction Conditions:

  • Catalyst: Piperidine (5–10 mol%)
  • Solvent: Ethanol, acetone, or toluene
  • Temperature: Reflux (70–80°C)
  • Time: 4–6 hours

Mechanistic Pathway:

  • Deprotonation of 4,4-dimethyl-3-oxopentanenitrile to form an enolate.
  • Nucleophilic attack on 4-methoxybenzaldehyde, followed by dehydration to yield the α,β-unsaturated nitrile.

Yield: 65–78%.

Solvent-Free Modifications

Recent advancements emphasize solvent-free conditions to enhance green chemistry metrics. For example, grinding 4-methoxybenzaldehyde and 4,4-dimethyl-3-oxopentanenitrile with KOH or LiOH·H₂O as a solid base achieves comparable yields (70–75%) without solvent.

Advantages:

  • Reduced reaction time (1–2 hours).
  • Simplified purification via recrystallization.

Catalytic Variations

Heterogeneous Catalysts

Zeolites and mesoporous silica functionalized with amine groups (e.g., MCM-41-NH₂) have been employed to improve recyclability and reduce side reactions. These catalysts provide acidic and basic sites, enhancing the condensation efficiency.

Example Protocol:

  • Catalyst: MCM-41-NH₂ (10 wt%).
  • Solvent: Toluene.
  • Yield: 82% after 3 hours at 80°C.

Organocatalytic Approaches

Proline derivatives and quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate the reaction under mild conditions. These methods are particularly effective in polar aprotic solvents like DMF.

Key Data:

Catalyst Solvent Temperature Yield
L-Proline DMF 60°C 68%
TBAB Acetone RT 72%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study using Pd(dppf)Cl₂ as a catalyst in NMP under microwave conditions (140°C, 1 hour) achieved a 92% yield.

Advantages:

  • Rapid heating and uniform temperature distribution.
  • Minimal decomposition of sensitive nitrile groups.

Alternative Synthetic Routes

Blaise Reaction Adaptation

Industrial-Scale Production

Continuous Flow Reactors

Optimized protocols using continuous flow systems enhance scalability. Key parameters include:

  • Residence Time: 10–15 minutes.
  • Catalyst: Immobilized piperidine on silica gel.
  • Throughput: 1.2 kg/h with >95% purity.

Purification Techniques

  • Crystallization: Ethanol/water mixtures yield high-purity product (99.5%).
  • Chromatography: Silica gel with ethyl acetate/hexane (1:4) for lab-scale purification.

Comparative Analysis of Methods

Method Catalyst Yield Time Scalability
Classical Knoevenagel Piperidine 65–78% 4–6h Moderate
Solvent-Free KOH 70–75% 1–2h High
Microwave Pd(dppf)Cl₂ 92% 1h High
Blaise Reaction Zn 60–70% 6–8h Low

Challenges and Optimization Strategies

Side Reactions

  • Aldol Byproducts: Controlled pH (8–9) minimizes aldol adduct formation.
  • Nitrile Hydrolysis: Anhydrous conditions prevent hydrolysis to amides.

Catalyst Recovery

Immobilized catalysts (e.g., MCM-41-NH₂) enable reuse for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-carboxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzaldehyde.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthesis of Complex Organic Compounds

(2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in:

  • Condensation Reactions : The compound can undergo condensation reactions to form larger molecular structures.
  • Nucleophilic Addition Reactions : Its carbonyl and nitrile groups make it suitable for nucleophilic attacks, leading to the formation of diverse derivatives.

Research has indicated that derivatives of this compound exhibit significant biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, structural modifications have led to enhanced cytotoxicity against various cancer cell lines, suggesting potential for drug development .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro, indicating their potential as anti-inflammatory agents .

Catalysis Research

The compound is also involved in catalysis studies. Its behavior under different catalytic conditions is examined to optimize reaction pathways and improve yields in synthetic processes. Researchers explore its interactions with various catalysts to enhance reaction efficiency .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the cytotoxic effects of synthesized derivatives on pancreatic cancer cells; showed significant inhibition of cell growth .
Study 2 Synthesis MethodologyDeveloped new synthetic routes using this compound as a key intermediate; improved yields of target compounds .
Study 3 Catalytic ApplicationsExplored the use of the compound in catalyzing reactions under various conditions; identified optimal catalysts for enhanced reactivity .

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(2E)-2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 4-Hydroxyphenyl C₁₄H₁₅NO₂ 229.28 Higher polarity due to -OH; participates in hydrogen bonding .
(2E)-2-[(4-Methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 4-Methoxyphenyl C₁₅H₁₇NO₂ 243.30 Enhanced lipophilicity; electron-donating -OCH₃ improves stability .
(2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 3,4-Dimethoxyphenyl C₁₆H₁₉NO₃ 273.33 Increased solubility in organic solvents; dual electron-donating effects .
(2E)-2-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile 4-Chlorophenyl C₁₄H₁₄ClNO₂ 263.72 Electron-withdrawing -Cl reduces electron density; may enhance electrophilic reactivity .
(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile 4-Dimethylaminophenyl C₁₆H₂₀N₂O 256.34 Strong electron-donating -N(CH₃)₂; potential for charge-transfer interactions .

Biological Activity

The compound (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a member of the α,β-unsaturated carbonyl compounds, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H17NO2
  • Molecular Weight : 245.31 g/mol
  • CAS Number : 59997-51-2

Synthesis Methods

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is generally performed at elevated temperatures to enhance yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study showed that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.8Induction of apoptosis
HeLa (Cervical)12.3Cell cycle arrest at G1 phase
A549 (Lung)10.5Inhibition of PI3K/Akt signaling pathway

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. The results indicated that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The methoxy group enhances binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act as a ligand for specific receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Scavenging : The presence of the methoxy group facilitates electron donation, allowing the compound to neutralize ROS.

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation.

Case Study 2: Anti-inflammatory Potential in RAW 264.7 Macrophages

In an experiment involving RAW 264.7 macrophages stimulated with LPS, treatment with this compound resulted in a significant reduction in TNF-alpha production compared to control groups.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , reacting 4,4-dimethyl-3-oxopentanenitrile with 4-methoxybenzaldehyde under basic catalysis (e.g., piperidine or ammonium acetate). Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity .
  • Catalyst screening : Weak bases like pyridine improve regioselectivity for the (2E)-isomer .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., Z-isomers or dimerization) .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product.

Advanced Question

Q. How can the reaction mechanism of the Knoevenagel condensation used in synthesis be elucidated using kinetic and spectroscopic methods?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ FT-IR to track carbonyl group consumption .
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled aldehydes to identify intermediates via 13C^{13}\text{C} NMR .
  • Computational modeling : Employ DFT calculations to map energy barriers for enolate formation and dehydration steps .

Basic Question

Q. Which spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the (2E)-configuration and bond geometry (e.g., C=C bond length ~1.34 Å) .
  • NMR : 1H^1\text{H} NMR distinguishes E/Z isomers via coupling constants (e.g., JH-H>12J_{\text{H-H}} > 12 Hz for trans configuration) .
  • IR spectroscopy : Confirms α,β-unsaturated nitrile (C≡N stretch ~2220 cm1^{-1}) and ketone (C=O ~1700 cm1^{-1}) .

Advanced Question

Q. How can non-covalent interactions in the crystal lattice be analyzed to predict solid-state stability?

Methodological Answer:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N, π-π stacking) from crystallographic data .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with interaction strength (e.g., decomposition >200°C indicates robust packing) .

Basic Question

Q. What in vitro assays are appropriate for evaluating anti-inflammatory potential?

Methodological Answer:

  • COX-1/COX-2 inhibition assays : Measure IC50_{50} values using ELISA kits .
  • DPPH radical scavenging : Quantifies antioxidant activity via UV-Vis spectroscopy (λ = 517 nm) .
  • Cell viability assays (e.g., MTT on RAW 264.7 macrophages) ensure non-cytotoxic concentrations .

Advanced Question

Q. How can QSAR models predict the biological activity of derivatives?

Methodological Answer:

  • Descriptor selection : Use logP, polar surface area, and HOMO-LUMO gaps from computational tools (e.g., Gaussian) .
  • Validation : Cross-correlate predicted vs. experimental IC50_{50} values using leave-one-out cross-validation .

Advanced Question

Q. How should researchers address discrepancies in reported reactivity or biological activity data?

Methodological Answer:

  • Systematic replication : Control variables (solvent purity, temperature) to isolate confounding factors .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends .

Basic Question

Q. What methodologies assess the compound’s thermal and photochemical stability?

Methodological Answer:

  • Accelerated aging studies : Expose samples to 40°C/75% RH for 4 weeks, analyze degradation via HPLC .
  • UV-Vis spectroscopy : Monitor absorbance changes under UV light (λ = 254 nm) to assess photolysis .

Advanced Question

Q. How does the (2E)-configuration influence reactivity in nucleophilic additions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of 1H^1\text{H}/2H^2\text{H}-labeled substrates to probe transition states .
  • Stereoselective trapping : Use chiral nucleophiles (e.g., L-proline) to evaluate stereochemical outcomes .

Basic Question

Q. What tiered strategy evaluates the compound’s ecotoxicity given limited data?

Methodological Answer:

  • Tier 1 : Acute toxicity tests on Daphnia magna (48-hour EC50_{50}) .
  • Tier 2 : Chronic exposure studies on soil microorganisms (OECD 216 guideline) .

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